molecular formula C27H44O3 B196726 Tacalcitol CAS No. 57333-96-7

Tacalcitol

Cat. No. B196726
CAS RN: 57333-96-7
M. Wt: 416.6 g/mol
InChI Key: BJYLYJCXYAMOFT-RSFVBTMBSA-N
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Description

Tacalcitol is a synthetic vitamin D3 analog . It is marketed under several names, including Curatoderm and Bonalfa . It is on the World Health Organization’s List of Essential Medicines .


Synthesis Analysis

A highly convergent, gram-scale synthesis of vitamin D3 analogue tacalcitol is disclosed, starting from L-valine and Inhoffen−Lythgoe diol . Key features of the synthesis include a modified Julia olefination reaction of β-oxybenzothiazol-2-yl sulfone with a C/D ring containing aldehyde to access decagrams of fully functionalized C/D ring synthon . The Horner Wadsworth Emmons (HWE) reaction between the C/D ring fragment and commercially available phosphonate completes the carbon skeleton, which is elaborated into tacalcitol in a gram-scale synthesis .


Molecular Structure Analysis

The molecular formula of Tacalcitol is C27H44O3 . Its average mass is 416.637 Da and its monoisotopic mass is 416.329041 Da . It has 7 of 7 defined stereocentres .


Chemical Reactions Analysis

The synthesis of Tacalcitol involves a modified Julia olefination reaction and a Horner Wadsworth Emmons (HWE) reaction . The Julia olefination reaction is used to append the side chain to the C/D ring fragment, and the HWE reaction unites the key fragments .


Physical And Chemical Properties Analysis

Tacalcitol has a density of 1.1±0.1 g/cm3 . Its boiling point is 565.0±50.0 °C at 760 mmHg . The vapour pressure is 0.0±3.5 mmHg at 25°C . The enthalpy of vaporization is 97.5±6.0 kJ/mol . The flash point is 238.4±24.7 °C . The index of refraction is 1.546 . The molar refractivity is 124.3±0.4 cm3 . It has 3 hydrogen bond acceptors and 3 hydrogen bond donors . It has 6 freely rotating bonds . The polar surface area is 61 Å2 . The polarizability is 49.3±0.5 10-24 cm3 . The surface tension is 43.7±5.0 dyne/cm . The molar volume is 392.7±5.0 cm3 .

Scientific Research Applications

Efficacy and Safety in Topical Treatments

Tacalcitol, a Vitamin D3 analogue, is primarily recognized for its efficacy in topical treatments for skin conditions like psoriasis. Its synthesis and formulation as an ointment (4 microg/g) have been critically reviewed for treating mild and/or moderate psoriasis, demonstrating effective and long-lasting results. Additionally, its regulatory effects on keratinocyte proliferation and differentiation suggest potential applications in other keratinization disorders and hyperproliferative skin diseases, though further research is needed to confirm these applications (Leone & Pacifico, 2005).

Comparative Studies with Other Treatments

Several studies compare tacalcitol with other treatments like dithranol, calcipotriol, and corticosteroids. Tacalcitol has shown to be less irritating than dithranol and does not stain skin or clothes, making it a convenient option for plaque-type psoriasis. Additionally, it is effective in reducing the severity of psoriasis when compared to calcipotriol, although the latter may be slightly more effective (Farkas et al., 1999).

Anti-Inflammatory Effects

Tacalcitol demonstrates anti-inflammatory effects, particularly in the treatment of psoriasis. It inhibits inflammatory cell infiltration and the production of certain inflammatory proteins, suggesting a modulatory effect on cutaneous inflammation. This property may contribute to its clinical effectiveness in psoriasis treatment and potential applications in other inflammatory skin diseases (Sato et al., 2004).

Effects on Epidermal Proliferation and Differentiation

Tacalcitol's impact on epidermal proliferation and differentiation is significant. It has been shown to reduce proliferation and influence the differentiation of epidermal cells, which is particularly relevant in the context of psoriatic plaques. These effects support tacalcitol's utility in psoriasis treatment and its potential in managing other skin conditions characterized by abnormal cell proliferation (Castelijns et al., 1999).

Long-Term Safety and Efficacy

Long-term studies indicate that tacalcitol remains safe and effective over extended periods. It maintains its efficacy in reducing psoriasis severity without significant adverse reactions, highlighting its suitability for long-term management of chronic skin conditions (Lambert & Trompke, 2002).

Safety And Hazards

Tacalcitol is fatal if swallowed, in contact with skin, or if inhaled . It causes damage to organs through prolonged or repeated exposure . It may damage fertility or the unborn child . It is recommended to wear respiratory protection, protective gloves, and protective clothing when handling Tacalcitol .

Future Directions

Tacalcitol is used as an efficacious and well-tolerated dermatological treatment for psoriasis, chronic chapped lips, severe dry skin conditions, and other keratinization disorders . It displays a markedly reduced effect on calcium metabolism compared to calcitriol . The combination of photodynamic therapy with Tacalcitol has shown positive clinical outcomes in an intra-individual, open-label study in subjects with plaque psoriasis .

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10-/t18-,22-,23-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYLYJCXYAMOFT-RSFVBTMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905111
Record name Tacalcitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tacalcitol

CAS RN

57333-96-7
Record name Tacalcitol
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Record name Tacalcitol [INN:BAN:JAN]
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Record name Tacalcitol
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URL https://www.drugbank.ca/drugs/DB13689
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Record name Tacalcitol
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Record name (1a,3b,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-1,3,24-triol
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Record name TACALCITOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,990
Citations
DC Peters, JA Balfour - Drugs, 1997 - Springer
▴ Tacalcitol is a vitamin D 3 analogue which is available in Japan as a 2μg/g ointment for twice daily application and in Western markets as a 4 μg/g ointment for once daily application. …
Number of citations: 35 link.springer.com
PCM Van De Kerkhof, J Berth‐Jones… - British journal of …, 2002 - academic.oup.com
… of 4 µg g −1 tacalcitol ointment. Subsequent clinical … to tacalcitol can be maintained by continuous treatment. , 21 The present study was performed to confirm the suitability of tacalcitol …
Number of citations: 88 academic.oup.com
SJ Lee, HW Moon, KY Lee, CY Oh… - … Process Research & …, 2021 - ACS Publications
A highly convergent, gram-scale synthesis of vitamin D3 analogue tacalcitol 1 is disclosed, starting from L-valine and Inhoffen–Lythgoe diol. Key features of the synthesis include …
Number of citations: 3 pubs.acs.org
KI Yamanaka, M Kakeda, H Kitagawa… - British Journal of …, 2010 - academic.oup.com
… tacalcitol on CLA epitope decoration and on the levels of gut or lymph node homing receptor expression in human T cells. Methods We cultured human T cells with tacalcitol … of tacalcitol …
Number of citations: 45 academic.oup.com
J Lambert, C Trompke - Dermatology, 2002 - karger.com
… and safety of tacalcitol ointment in the long-… : Tacalcitol ointment is safe, well tolerated and provides a further option for patients with psoriasis up to 20% body surface affected. Tacalcitol …
Number of citations: 34 karger.com
PCM Van de Kerkhof, T Werfel… - British journal of …, 1996 - academic.oup.com
… erythema, the treatment with tacalcitol was also superior to placebo … required discontinuation of tacalcitol treatment. Laboratory … of a 4 μg/g tacalcitol ointment is an efficacious therapy for …
Number of citations: 82 academic.oup.com
PCM Van de Kerkhof, CJM Van Der Vleuten… - 1997 - repository.ubn.ru.nl
… of tacalcitol … tacalcitol. In 6 patients these side effects were reported as “moderate” or “mild”. No patient was withdrawn for safety reasons. In conclusion, this study indicates that tacalcitol …
Number of citations: 21 repository.ubn.ru.nl
M Fukuoka, K Sakurai, T Ohta, M Kiyoki… - Skin Pharmacology and …, 2001 - karger.com
… tacalcitol peaked within 24 h after the start of tacalcitol treatment and remained stable for 96 h. This NGF induction caused by tacalcitol … Induction of NGF mRNA expression by tacalcitol …
Number of citations: 57 karger.com
GM Balbás, MS Regaña, PU Millet - Journal of dermatological …, 2009 - Taylor & Francis
… Tacalcitol is a vitamin D analog with proven efficacy for the topical … tacalcitol in the treatment of nail psoriasis in a sample of 15 patients over a 6-month period. Treatment with tacalcitol …
Number of citations: 40 www.tandfonline.com
C Scarpa - Journal of the European Academy of Dermatology …, 1996 - Wiley Online Library
Aim To demonstrate the efficacy and tolerability of tacalcitol ointment on plaque psoriasis. Subject Vitamin D3 derivatives are now on world trial for plaque psoriasis treatment and we …
Number of citations: 37 onlinelibrary.wiley.com

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